molecular formula C10H6ClNO B1302294 Quinoline-2-carbonyl chloride CAS No. 50342-01-3

Quinoline-2-carbonyl chloride

Cat. No.: B1302294
CAS No.: 50342-01-3
M. Wt: 191.61 g/mol
InChI Key: WFVMVMAUXYOQSW-UHFFFAOYSA-N
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Description

Quinoline-2-carbonyl chloride is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline itself is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. This compound is an important intermediate in organic synthesis, particularly in the preparation of various quinoline derivatives that have significant applications in medicinal and industrial chemistry.

Scientific Research Applications

Quinoline-2-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.

    Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.

    Medicine: Utilized in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Applied in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

Target of Action

Quinoline-2-carbonyl chloride, like other quinoline derivatives, primarily targets cancer cells . Quinoline derivatives have shown significant results in inhibiting tumor growth through various mechanisms . They interact with specific proteins and enzymes in cancer cells, disrupting their normal function and leading to cell death .

Mode of Action

They may inhibit tumor growth by inducing cell cycle arrest, triggering apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .

Biochemical Pathways

This compound, like other quinoline derivatives, affects various biochemical pathways in cancer cells. These pathways are involved in cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor responsiveness . The disruption of these pathways leads to the inhibition of tumor growth .

Pharmacokinetics

Some quinoline derivatives have been found to have desirable drug-likeness and oral bioavailability characteristics . These properties are crucial for the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body .

Result of Action

The result of the action of this compound is the inhibition of tumor growth . By interacting with its targets in cancer cells and disrupting various biochemical pathways, it induces cell cycle arrest, triggers apoptosis, inhibits angiogenesis, disrupts cell migration, and modulates nuclear receptor responsiveness . These actions lead to the death of cancer cells and the inhibition of tumor growth .

Safety and Hazards

Quinoline-2-carbonyl chloride is hazardous and can cause severe skin burns and eye damage . It reacts violently with water, and contact with water liberates toxic gas .

Future Directions

Recent advances in the synthesis of quinoline and its derivatives have focused on metal-free processes . These include variations on the Skraup method such as microwave irradiation, ionic liquid media, and novel annulation partners . Future research may continue to explore these and other innovative synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of quinoline-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{Quinoline-2-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reaction with amines to form quinoline-2-carboxamides.

    Hydrolysis: Reaction with water to form quinoline-2-carboxylic acid.

    Reduction: Reaction with reducing agents to form quinoline-2-methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles used in these reactions. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild heating.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Quinoline-2-carboxamides: Formed from reactions with amines.

    Quinoline-2-carboxylic acid: Formed from hydrolysis.

    Quinoline-2-methanol: Formed from reduction.

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: The parent compound from which quinoline-2-carbonyl chloride is derived.

    Quinoline-4-carbonyl chloride: Another acyl chloride derivative of quinoline with similar reactivity but different positional isomerism.

    Isothis compound: An isomeric compound with the nitrogen atom in a different position within the ring structure.

Uniqueness: this compound is unique due to its specific position of the carbonyl chloride group, which influences its reactivity and the types of derivatives that can be synthesized. This positional specificity allows for the selective preparation of compounds with distinct biological and chemical properties.

Properties

IUPAC Name

quinoline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVMVMAUXYOQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375218
Record name quinoline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50342-01-3
Record name quinoline-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinaldoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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